Cas no 927803-73-4 (2-Pyrimidinamine, 4-methoxy-N-propyl-)

2-Pyrimidinamine, 4-methoxy-N-propyl- 化学的及び物理的性質
名前と識別子
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- 2-Pyrimidinamine, 4-methoxy-N-propyl-
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- MDL: MFCD09054911
- インチ: 1S/C8H13N3O/c1-3-5-9-8-10-6-4-7(11-8)12-2/h4,6H,3,5H2,1-2H3,(H,9,10,11)
- InChIKey: AWHGFNKCNQYTRY-UHFFFAOYSA-N
- SMILES: C1(NCCC)=NC=CC(OC)=N1
2-Pyrimidinamine, 4-methoxy-N-propyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 173020-5g |
4-Methoxy-N-propyl-2-pyrimidinamine |
927803-73-4 | 5g |
$1530.00 | 2023-09-06 | ||
Matrix Scientific | 173020-10g |
4-Methoxy-N-propyl-2-pyrimidinamine |
927803-73-4 | 10g |
$2430.00 | 2023-09-06 | ||
Matrix Scientific | 173020-10g |
4-Methoxy-N-propyl-2-pyrimidinamine |
927803-73-4 | 10g |
$2430.00 | 2023-09-11 | ||
Matrix Scientific | 173020-1g |
4-Methoxy-N-propyl-2-pyrimidinamine |
927803-73-4 | 1g |
$720.00 | 2023-09-06 | ||
Matrix Scientific | 173020-1g |
4-Methoxy-N-propyl-2-pyrimidinamine |
927803-73-4 | 1g |
$720.00 | 2023-09-11 | ||
Matrix Scientific | 173020-5g |
4-Methoxy-N-propyl-2-pyrimidinamine |
927803-73-4 | 5g |
$1530.00 | 2023-09-11 |
2-Pyrimidinamine, 4-methoxy-N-propyl- 関連文献
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
2-Pyrimidinamine, 4-methoxy-N-propyl-に関する追加情報
2-Pyrimidinamine, 4-Methoxy-N-Propyl: A Comprehensive Overview
The compound 2-Pyrimidinamine, 4-Methoxy-N-Propyl (CAS No. 927803-73-4) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrimidines, which are aromatic heterocycles with two nitrogen atoms in their structure. The pyrimidine ring serves as a versatile scaffold for the design of bioactive molecules, making it a focal point in medicinal chemistry research.
Recent studies have highlighted the biological activity of 2-Pyrimidinamine, 4-Methoxy-N-Propyl, particularly its role as a potential lead compound in drug discovery. The methoxy group at position 4 and the N-propyl substituent at position 2 contribute to the molecule's unique properties. These substituents not only enhance the compound's solubility but also influence its interaction with biological targets, such as enzymes and receptors.
One of the most promising applications of this compound lies in its ability to act as a kinase inhibitor. Kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer. The pyrimidine backbone of this compound provides an ideal platform for designing molecules that can selectively inhibit kinase activity, thereby offering therapeutic potential for treating various cancers and inflammatory disorders.
Moreover, the N-propyl group introduces lipophilic character to the molecule, which is essential for crossing biological membranes and reaching intracellular targets. This property makes 2-Pyrimidinamine, 4-Methoxy-N-Propyl a valuable tool in drug delivery systems. Researchers have explored its use in designing prodrugs and drug carriers that can enhance the bioavailability of therapeutic agents.
In terms of synthesis, the preparation of 2-Pyrimidinamine, 4-Methoxy-N-Propyl involves a series of well-established organic reactions. The synthesis typically begins with the formation of a pyrimidine ring through condensation reactions, followed by functionalization at specific positions to introduce the desired substituents. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes for synthesizing this compound.
The structural versatility of this compound also makes it an excellent candidate for exploring its role in supramolecular chemistry. By incorporating functional groups such as methoxy and propyl chains, researchers can investigate self-assembly processes and develop new materials with unique properties. These materials could find applications in fields ranging from electronics to biotechnology.
Another area where 2-Pyrimidinamine, 4-Methoxy-N-Propyl has shown promise is in its ability to act as a template molecule for combinatorial library design. By modifying different positions on the pyrimidine ring, scientists can generate a diverse array of compounds with varying biological activities. This approach has significantly accelerated the discovery process for new drug candidates.
In conclusion, 2-Pyrimidinamine, 4-Methoxy-N-Propyl (CAS No. 927803-73-4) is a multifaceted compound with immense potential across various scientific disciplines. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a key player in future research and development efforts.
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